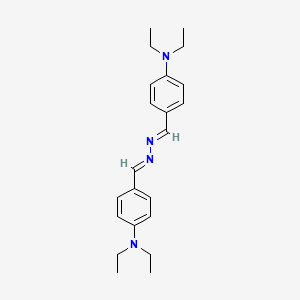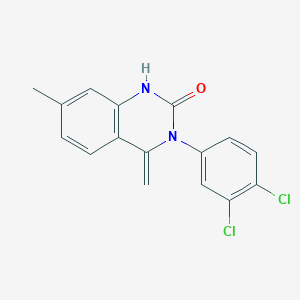
4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone is a chemical compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde group substituted with a diethylamino group and a hydrazone linkage. It is commonly used as an intermediate in organic synthesis and has significant importance in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone typically involves the condensation reaction between 4-(Diethylamino)benzaldehyde and hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-(Diethylamino)benzaldehyde+Hydrazine derivative→4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The benzaldehyde group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Results in the formation of amines.
Substitution: Yields substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone involves its interaction with specific molecular targets. The compound is known to inhibit aldehyde dehydrogenase enzymes, which play a crucial role in various metabolic pathways. By inhibiting these enzymes, the compound can modulate cellular processes and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with dimethylamino groups instead of diethylamino groups.
4-(Diethylamino)benzaldehyde: Lacks the hydrazone linkage.
4-(Diethylamino)benzaldehyde diphenylhydrazone: Contains diphenyl groups in the hydrazone linkage.
Uniqueness
4-(Diethylamino)benzaldehyde[[4-(diethylamino)phenyl]methylene]hydrazone is unique due to its specific hydrazone linkage and diethylamino substitution, which confer distinct chemical and biological properties. Its ability to inhibit aldehyde dehydrogenase enzymes sets it apart from other similar compounds and makes it valuable in various research applications.
Properties
CAS No. |
29228-93-1 |
|---|---|
Molecular Formula |
C22H30N4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[(E)-[(E)-[4-(diethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H30N4/c1-5-25(6-2)21-13-9-19(10-14-21)17-23-24-18-20-11-15-22(16-12-20)26(7-3)8-4/h9-18H,5-8H2,1-4H3/b23-17+,24-18+ |
InChI Key |
LKNAOEKIUMUWHF-GJHDBBOXSA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(CC)CC)CC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)
![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B12453726.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)

![2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)

![Methyl 3-[(2-cyanophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B12453759.png)

![Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate](/img/structure/B12453773.png)
![2-amino-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12453790.png)
